molecular formula C12H16O3 B143444 1-(1,3-Benzodioxol-5-yl)pentan-1-ol CAS No. 5422-01-5

1-(1,3-Benzodioxol-5-yl)pentan-1-ol

Cat. No.: B143444
CAS No.: 5422-01-5
M. Wt: 208.25 g/mol
InChI Key: HVIYWLGVHHVGKB-UHFFFAOYSA-N
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Description

1-(1,3-Benzodioxol-5-yl)pentan-1-ol is an organic compound that contains a benzodioxole ring fused with a pentanol chain. This compound is known for its unique structural features, which include a benzene ring fused with a dioxole ring (1,4-dioxane-2,3-oxide). It is commonly referred to as benzodioxolypentanone and is classified as a psychoactive compound with stimulant-like effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(1,3-Benzodioxol-5-yl)pentan-1-ol can be synthesized through several methods, including the Grignard reaction and reductive amination. The Grignard reaction involves the reaction of benzodioxole with methyl magnesium bromide, followed by acylation with pentanoyl chloride. The resultant product is then hydrolyzed to produce this compound. Reductive amination involves the reaction of benzodioxole with the corresponding imine, followed by reduction with sodium borohydride.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate modifications to reaction conditions and equipment.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-Benzodioxol-5-yl)pentan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize this compound.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents used in the reduction of this compound.

    Substitution: Halogenation reactions can be carried out using reagents like bromine (Br2) or chlorine (Cl2) under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or hydrocarbons.

Scientific Research Applications

1-(1,3-Benzodioxol-5-yl)pentan-1-ol has various scientific research applications, including its use in chemistry, biology, medicine, and industry. It is primarily used as a research chemical to study its psychoactive properties and potential therapeutic applications. In chemistry, it serves as a precursor for synthesizing other complex molecules. In biology and medicine, it is used to investigate its effects on neurotransmitter systems and potential as a stimulant.

Mechanism of Action

The mechanism of action of 1-(1,3-Benzodioxol-5-yl)pentan-1-ol involves its interaction with neurotransmitter transporters in the central nervous system. It acts via dopamine, serotonin, and norepinephrine transporters to increase the concentrations of these neurotransmitters, leading to stimulant-like effects . This mechanism is similar to other cathinone psychostimulants.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1,3-Benzodioxol-5-yl)pentan-1-ol is unique due to its specific structural features and the presence of the benzodioxole ring fused with a pentanol chain

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)pentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-2-3-4-10(13)9-5-6-11-12(7-9)15-8-14-11/h5-7,10,13H,2-4,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVIYWLGVHHVGKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C1=CC2=C(C=C1)OCO2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30278194
Record name 1-(1,3-benzodioxol-5-yl)pentan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30278194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5422-01-5
Record name NSC6605
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6605
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(1,3-benzodioxol-5-yl)pentan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30278194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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